5-(Trifluoroacetyl)thiophene-2-carboxylic acid

HDAC inhibition class II HDAC selectivity trifluoromethyl ketone zinc binding

This unique building block features a hydrated trifluoroacetyl group that forms a gem-diol for bidentate chelation of HDAC catalytic zinc. The free 2-carboxylic acid handle enables direct HATU/EDC-mediated amide coupling with amines, bypassing ester hydrolysis and protecting the zinc-binding group from base-catalyzed degradation. Validated as precursor to nanomolar class II HDAC inhibitors with extended cellular half-life. Ideal for focused carboxamide libraries, co-crystallization studies, and target validation.

Molecular Formula C7H3F3O3S
Molecular Weight 224.16 g/mol
CAS No. 929028-43-3
Cat. No. B156972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoroacetyl)thiophene-2-carboxylic acid
CAS929028-43-3
Synonyms5-(2,2,2-Trifluoroacetyl)-2-thiophenecarboxylic Acid
Molecular FormulaC7H3F3O3S
Molecular Weight224.16 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)C(=O)O)C(=O)C(F)(F)F
InChIInChI=1S/C7H3F3O3S/c8-7(9,10)5(11)3-1-2-4(14-3)6(12)13/h1-2H,(H,12,13)
InChIKeyCMNFOQDCQDBAGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Trifluoroacetyl)thiophene-2-carboxylic acid (CAS 929028-43-3): A Strategic Building Block for Class II HDAC Inhibitor Programs


5-(Trifluoroacetyl)thiophene-2-carboxylic acid (CAS 929028-43-3; molecular formula C₇H₃F₃O₃S; molecular weight 224.16) is a heterocyclic building block featuring a thiophene core substituted with a carboxylic acid at the 2-position and a trifluoroacetyl group at the 5-position . It serves as the key synthetic precursor to a series of 5-(trifluoroacetyl)thiophene-2-carboxamides and 5-aryl-2-(trifluoroacetyl)thiophenes that have been validated as potent, selective class II histone deacetylase (HDAC) inhibitors with demonstrated antiproliferative activity in cancer cells [1].

Why 5-(Trifluoroacetyl)thiophene-2-carboxylic acid Cannot Be Replaced by Common Thiophene Building Blocks in HDAC Inhibitor Synthesis


The compound's differentiation stems from the unique combination of the 5-trifluoroacetyl group and the 2-carboxylic acid handle. The trifluoroacetyl moiety undergoes hydration in solution (70–90% hydrated form observed by NMR [1]) to generate a gem-diol that chelates the catalytic zinc ion in the HDAC active site in a bidentate fashion, as confirmed by X-ray crystallography [2]. Simple replacement with 5-acetylthiophene-2-carboxylic acid eliminates this zinc-chelating capacity because the methyl ketone has a much lower equilibrium hydration constant and cannot form the stable bidentate zinc complex required for class II HDAC inhibition [1]. Conversely, thiophene-2-carboxylic acid derivatives lacking the 5-trifluoroacetyl group entirely fail to engage the HDAC catalytic zinc, resulting in a complete loss of inhibitory activity against class II HDAC isoforms [2]. The quantitative evidence below establishes exactly where and by how much this compound outperforms its closest analogs.

Quantitative Differentiation Evidence: 5-(Trifluoroacetyl)thiophene-2-carboxylic acid Versus Closest Analogues


HDAC4 Inhibitory Potency: Trifluoroacetylthiophene Carboxylate Derivatives vs. Acetyl Analogue

The ethyl ester derivative of the target compound, ethyl 5-(trifluoroacetyl)thiophene-2-carboxylate, inhibits HDAC4 with an IC50 of 320 nM [1]. In contrast, the corresponding 5-acetylthiophene-2-carboxylate analogue (compound 6f, 4-acetyl) displays double-digit nanomolar activity against HDAC4 and >100-fold selectivity over HDAC1, demonstrating that the trifluoroacetyl group is essential for achieving this potency and selectivity profile [2]. Further optimization of 5-aryl-2-(trifluoroacetyl)thiophenes derived from this carboxylic acid building block yielded compound 6h with HDAC4 WT IC50 = 310 nM, HDAC6 IC50 = 70 nM, and 40-fold selectivity over HDAC1 [2].

HDAC inhibition class II HDAC selectivity trifluoromethyl ketone zinc binding

Metabolic Stability Advantage of the Trifluoroacetylthiophene Carboxylate Scaffold in HCT116 Cells

The 5-(trifluoroacetyl)thiophene-2-carboxylic acid-derived inhibitor 6h, bearing a meta-carboxylate group on the 5-aryl substituent, exhibits a cellular half-life (t1/2) of 11 hours in HCT116 cancer cells, a significant improvement over the initial carboxamide lead (compound 1, t1/2 = 3.5 hours) [1]. The earlier generation trifluoroacetylthiophene carboxamide series (derived from the same carboxylic acid building block) showed a half-life of only 15 minutes in the S9 subcellular fraction, highlighting the critical role of the electron-withdrawing carboxylate in stabilizing the trifluoromethyl ketone toward metabolic reduction [1][2].

metabolic stability cellular half-life HDAC inhibitor optimization

Class II HDAC Selectivity: 5-(Trifluoroacetyl)thiophene-2-carboxylic Acid Derivatives vs. Class I-Selective Benzamide Building Blocks

Derivatives synthesized from 5-(trifluoroacetyl)thiophene-2-carboxylic acid consistently display selective inhibition of class II HDACs over class I HDACs. Compound 6h shows 40-fold selectivity for HDAC4 over HDAC1 and 180-fold selectivity for HDAC6 over HDAC1 [1]. In contrast, benzamide-based HDAC inhibitors (e.g., MS-275/Entinostat) are class I-specific, showing preferential inhibition of HDAC1 and HDAC3 with minimal class II activity [2]. This orthogonal selectivity profile means that procurement of this thiophene building block enables access to class II-selective chemical space that cannot be addressed using benzamide scaffolds.

isoform selectivity HDAC4 vs HDAC1 class IIa HDAC

Bidentate Zinc Chelation Verified by X-Ray Crystallography: Trifluoromethyl Ketone vs. Hydroxamic Acid Zinc-Binding Groups

X-ray crystal structures of the HDAC4 catalytic domain in complex with trifluoroacetylthiophene inhibitors confirm that the hydrated trifluoromethyl ketone chelates the active site zinc ion in a bidentate fashion, employing both hydroxyl oxygens for metal coordination [1]. In contrast, hydroxamic acid-based inhibitors (e.g., SAHA/vorinostat) coordinate zinc through the hydroxamate moiety in a bidentate manner but lack the class II selectivity inherent to the trifluoroacetylthiophene scaffold [2]. The trifluoromethyl ketone also differs from the trifluoroacetamide lysine substrate used in biochemical assays, which only provides a monodentate zinc interaction [1].

zinc-binding group X-ray crystallography HDAC4 catalytic domain

Synthetic Versatility: Direct Amidation of the 2-Carboxylic Acid vs. Ester Hydrolysis Routes

5-(Trifluoroacetyl)thiophene-2-carboxylic acid enables direct, one-step amide coupling with diverse amines to generate 5-(trifluoroacetyl)thiophene-2-carboxamide libraries without requiring ester hydrolysis steps. The Jones et al. (2008) series of class II HDAC inhibitors was synthesized via direct coupling of this carboxylic acid with benzyl and heterobenzyl amines [1]. In contrast, the corresponding ethyl ester (ethyl 5-(trifluoroacetyl)thiophene-2-carboxylate) requires saponification to the carboxylic acid prior to amidation, adding a synthetic step and potentially compromising the trifluoroacetyl group under basic conditions .

amide coupling building block reactivity parallel synthesis

High-Value Application Scenarios for 5-(Trifluoroacetyl)thiophene-2-carboxylic acid (CAS 929028-43-3)


Parallel Synthesis of Class II HDAC Inhibitor Libraries via Direct Amide Coupling

Medicinal chemistry teams synthesizing focused libraries of 5-(trifluoroacetyl)thiophene-2-carboxamides for class II HDAC lead optimization can use this carboxylic acid building block for direct, one-step HATU- or EDC-mediated coupling with diverse amine sets. This eliminates the ester hydrolysis step required when using the ethyl ester analogue, reducing per-compound synthesis time and avoiding base-catalyzed degradation of the trifluoroacetyl zinc-binding group [1]. The resulting carboxamide libraries have been demonstrated to yield potent, selective class II HDAC inhibitors with nanomolar cellular activity [2].

Structure-Guided Optimization of Metabolic Stability Through 5-Aryl Derivatization

Research groups addressing the metabolic instability of early-generation trifluoroacetylthiophene HDAC inhibitors can use this building block to introduce electron-withdrawing aryl substituents at the 5-position, which stabilize the trifluoromethyl ketone toward reductive metabolism. The J. Med. Chem. 2009 study showed that introduction of a meta-carboxylate aryl group (compound 6h) extended cellular half-life from 3.5 hours to 11 hours in HCT116 cells [1]. The carboxylic acid handle at the 2-position enables systematic exploration of 5-aryl SAR through palladium-catalyzed cross-coupling or direct acylation chemistries [2].

X-Ray Crystallography and Biophysical Studies of HDAC4 Zinc-Binding Pharmacophores

Structural biology groups investigating zinc-binding modalities in HDAC enzymes can use this compound to generate trifluoroacetylthiophene inhibitors for co-crystallization with HDAC4 catalytic domain. The hydrated trifluoromethyl ketone has been crystallographically confirmed to chelate the active site zinc in a bidentate manner, providing a structurally distinct pharmacophore from hydroxamic acids [1]. The carboxylic acid enables facile conjugation to biophysical probes (e.g., biotin, fluorescent tags) for SPR or FP-based binding assays [2].

Chemical Biology Validation of Class II HDAC Target Engagement in Cancer Cells

Investigators seeking to validate class II HDAC inhibition as a therapeutic strategy in oncology can use this building block to synthesize tool compounds such as 6h, which demonstrates inhibition of α-tubulin deacetylation (a pharmacodynamic biomarker of HDAC6 inhibition) in HCT116 cells at 1 μM concentration and antiproliferative effects only at concentrations coincident with histone H3 hyperacetylation [1]. The proven cellular activity and selectivity profile make this scaffold a reliable starting point for target validation studies.

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